molecular formula C10H13NO3 B12306611 N-Methoxy-L-phenylalanine

N-Methoxy-L-phenylalanine

Cat. No.: B12306611
M. Wt: 195.21 g/mol
InChI Key: BDODTYCIJQSFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methoxy-L-phenylalanine is a derivative of the amino acid phenylalanine, where a methoxy group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-L-phenylalanine typically involves the reaction of L-phenylalanine with methanol in the presence of a catalyst. One common method is the use of phenylalanine ammonia lyases (PALs) for the amination of cinnamic acids, which can be further modified to introduce the methoxy group . Another approach involves the use of propylphosphonic anhydride (T3P) as a coupling reagent to synthesize amide derivatives of phenylalanine .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes using immobilized enzymes. This method enhances process scalability and catalyst reusability, making it cost-efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-L-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of N-Methoxy-L-phenylalanine involves its interaction with specific enzymes and molecular targets. For example, it can be converted to tyrosine by phenylalanine hydroxylase, which then undergoes further transformations to produce neurotransmitters such as dopamine . The methoxy group can also influence the compound’s binding affinity and specificity for various molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methoxy-L-phenylalanine is unique due to the position of the methoxy group on the nitrogen atom, which can significantly alter its chemical reactivity and biological activity compared to other methoxy-substituted phenylalanine derivatives.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-(methoxyamino)-3-phenylpropanoic acid

InChI

InChI=1S/C10H13NO3/c1-14-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)

InChI Key

BDODTYCIJQSFMA-UHFFFAOYSA-N

Canonical SMILES

CONC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.